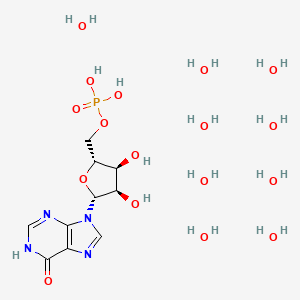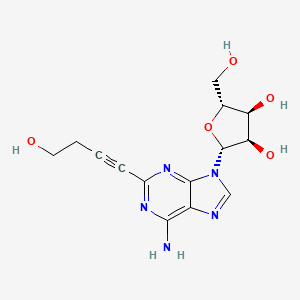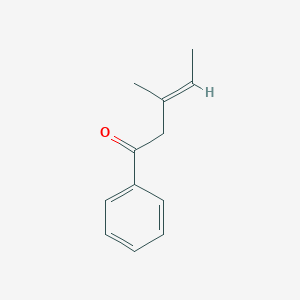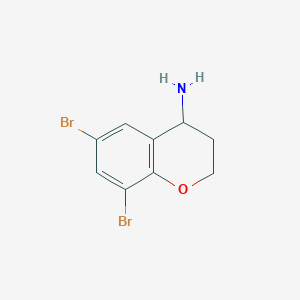
6,8-Dibromochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromochroman-4-amine is an organic compound characterized by the presence of bromine atoms at the 6th and 8th positions of the chroman ring, and an amine group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochroman-4-amine typically involves the bromination of chroman-4-amine. One common method includes the reaction of chroman-4-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th and 8th positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial formation of chroman-4-amine followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the bromination process .
化学反応の分析
Types of Reactions: 6,8-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of dibromoquinones.
Reduction: Formation of chroman-4-amine.
Substitution: Formation of substituted chroman-4-amines with various functional groups.
科学的研究の応用
6,8-Dibromochroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 6,8-Dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Chroman-4-amine: Lacks the bromine atoms, resulting in different chemical and biological properties.
6,8-Dichlorochroman-4-amine: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and applications.
6,8-Difluorochroman-4-amine: Fluorine atoms instead of bromine, affecting the compound’s electronic properties and interactions.
Uniqueness: 6,8-Dibromochroman-4-amine is unique due to the presence of bromine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for specific chemical transformations and applications that are not feasible with its analogs .
特性
分子式 |
C9H9Br2NO |
|---|---|
分子量 |
306.98 g/mol |
IUPAC名 |
6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 |
InChIキー |
APVVAAYLNZOHRU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


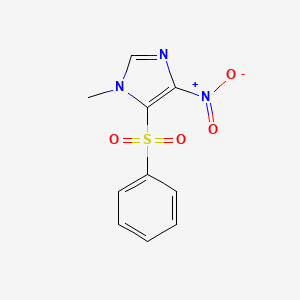

![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
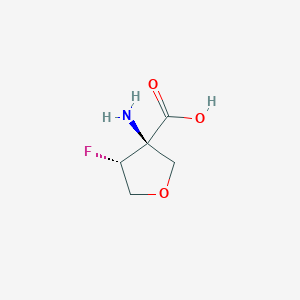
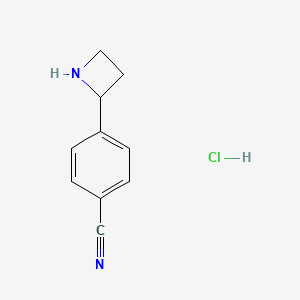
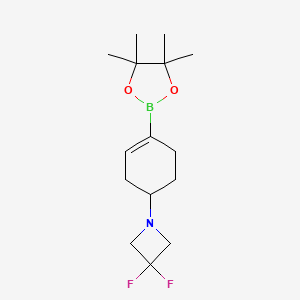
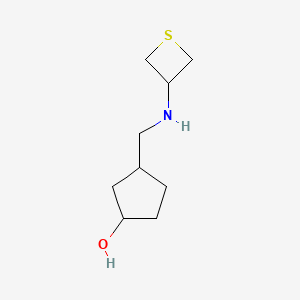
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

